2-({3-[(4-methylphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide is a complex organic compound with the CAS Number 894241-21-5. It features a thieno[3,2-d]pyrimidine core structure, which is significant in medicinal chemistry due to its diverse biological activities. The molecular formula is , and it has a molecular weight of approximately 463.6 g/mol. This compound is primarily used for non-human research purposes and is not intended for therapeutic or veterinary applications .
The compound belongs to the class of sulfonamides, characterized by the presence of a sulfonamide functional group. Sulfonamides are known for their antibacterial properties and are widely studied in medicinal chemistry . The specific structure of this compound suggests potential applications in drug development, particularly in targeting various biological pathways.
The synthesis of 2-({3-[(4-methylphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide typically involves several steps:
Technical details regarding specific reagents and conditions can vary based on the desired yield and purity of the final product, but multi-step synthetic routes are common in creating such complex molecules.
The molecular structure of 2-({3-[(4-methylphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide can be represented using various structural notations:
InChI=1S/C25H25N3O2S2/c1-15-5-7-19(8-6-15)13-28-24(30)23-20(9-10-31-23)26-25(28)32-14-21(29)27-22-17(3)11-16(2)12-18(22)4/h5-12H,13-14H2,1-4H3,(H,27,29)
CC1=CC=C(C=C1)CN2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=C(C=C(C=C4C)C)C
These representations indicate the arrangement of atoms within the molecule and provide insight into its chemical behavior.
The chemical reactivity of this compound can be attributed to its functional groups:
Understanding these reactions is crucial for exploring potential modifications that could enhance biological activity or alter pharmacokinetic properties.
The physical properties include:
Key chemical properties include:
Relevant analyses such as melting point determination, spectral analysis (NMR, IR), and chromatography techniques are essential to characterize these properties accurately.
This compound has potential applications in several scientific fields:
CAS No.: 6443-50-1
CAS No.: 4579-60-6
CAS No.: 4374-62-3
CAS No.: 1302-66-5
CAS No.: 18766-66-0